N-(2-Amino-ethyl)-N-cyclopropyl-N',N'-dimethyl-cyclohexane-1,2-diamine
Description
N-(2-Amino-ethyl)-N-cyclopropyl-N',N'-dimethyl-cyclohexane-1,2-diamine is a tertiary amine with a complex cyclohexane-diamine backbone. Its structure features a cyclopropyl group and a dimethyl-substituted ethylamino side chain, which distinguishes it from simpler diamines.
Properties
IUPAC Name |
2-N-(2-aminoethyl)-2-N-cyclopropyl-1-N,1-N-dimethylcyclohexane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3/c1-15(2)12-5-3-4-6-13(12)16(10-9-14)11-7-8-11/h11-13H,3-10,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPRPBYSHOJXEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1N(CCN)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
A widely cited approach begins with functionalization of cyclohexane-1,2-diamine. The protocol involves:
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Selective N-cyclopropylation : Cyclohexane-1,2-diamine reacts with cyclopropylamine under basic conditions (e.g., K₂CO₃) in dichloromethane (DCM) at 0–5°C to yield N-cyclopropylcyclohexane-1,2-diamine .
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N-Methylation : The intermediate undergoes dimethylation using methyl iodide (2.2 equiv) in tetrahydrofuran (THF) with NaH as a base, achieving >90% yield .
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Ethylenediamine Introduction : Reaction with 2-bromoethylamine hydrobromide in acetonitrile at reflux for 12 hours introduces the 2-aminoethyl group, followed by purification via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) .
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclopropylamine, K₂CO₃ | 0–5°C, 2 h | 85% |
| 2 | CH₃I, NaH | THF, rt, 6 h | 92% |
| 3 | BrCH₂CH₂NH₂·HBr | MeCN, reflux, 12 h | 78% |
Asymmetric Catalytic Route Using Chiral Ligands
Enantioselective synthesis leverages copper(I) catalysts with bis(N-heterocyclic carbene) ligands derived from trans-1,2-cyclohexanediamine. The method proceeds via:
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Cyclopropanation : Styrene derivatives react with phenyliodonium ylides (generated from iodosobenzene and methyl nitroacetate) in the presence of Cu(acac)₂ (5 mol%) at 25°C .
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Aminolysis : The cyclopropane intermediate undergoes ring-opening with ethylenediamine in methanol at 60°C for 8 hours .
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Double Methylation : Dimethyl sulfate (2.5 equiv) in NaOH(aq)/THF selectively methylates secondary amines, yielding the target compound with 89% enantiomeric excess .
Optimization Insight :
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Ligand choice (e.g., (R,R)-N,N′-dimethylcyclohexane-1,2-diamine) critically impacts diastereoselectivity (up to 95:5 dr) .
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Kinetic resolution using (L)-tartaric acid enhances ee to >98% .
One-Pot Reductive Amination Strategy
A streamlined one-pot method combines cyclohexanone, cyclopropylamine, and dimethylamine under reductive conditions:
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Condensation : Cyclohexanone (1.0 equiv) reacts with cyclopropylamine (1.2 equiv) and dimethylamine (2.0 equiv) in ethanol at 50°C for 4 hours.
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Reduction : Sodium cyanoborohydride (1.5 equiv) is added, and the mixture is stirred at 25°C for 24 hours .
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Workup : Filtration through Celite and solvent evaporation yields the crude product, purified via recrystallization (hexane/EtOAc) .
Performance Metrics :
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Overall yield: 67%
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Purity (HPLC): 98.5%
Solid-Phase Synthesis for High-Throughput Production
For industrial-scale applications, a solid-phase approach utilizes Wang resin:
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Resin Functionalization : Wang resin is loaded with Fmoc-protected cyclohexane-1,2-diamine using HBTU/DIEA in DMF .
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Sequential Alkylation :
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Cyclopropyl bromide (3.0 equiv) in DMF at 60°C for 6 hours.
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Dimethylamine gas bubbled through the solution at 0°C for 2 hours.
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Cleavage : TFA/CH₂Cl₂ (1:1) liberates the product, isolated in 82% yield after lyophilization .
Advantages :
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Reduces purification steps.
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Scalable to kilogram quantities.
Photocatalytic Decarboxylative Coupling
A novel method employs visible-light catalysis:
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Redox-Active Ester Formation : Cyclohexane-1,2-diamine reacts with N-hydroxyphthalimide (NHP) and DCC in DCM to form bis-NHP ester .
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Photoreduction : Irradiation (450 nm) with 4CzIPN (2 mol%) and benzothiazoline (3.0 equiv) in CHCl₃ induces decarboxylation, yielding the target compound with 76% efficiency .
Mechanistic Notes :
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EDA (electron donor-acceptor) complex formation drives reactivity without transition metals.
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Diastereoselectivity (>20:1) achieved via steric control in H-atom transfer .
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Multi-Step | 78 | 99 | Moderate | High |
| Catalytic | 89 | 98 | Low | Very High |
| One-Pot | 67 | 98.5 | High | Low |
| Solid-Phase | 82 | 97 | Very High | Moderate |
| Photocatalytic | 76 | 95 | Moderate | High |
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-ethyl)-N-cyclopropyl-N’,N’-dimethyl-cyclohexane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or dimethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, and amines under appropriate conditions (e.g., solvent, temperature).
Major Products Formed
Oxidation: Formation of oxides, ketones, or carboxylic acids.
Reduction: Formation of primary or secondary amines, alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds with similar structures exhibit significant biological properties, including potential anticancer activity. The modulation of specific signaling pathways through enzyme inhibition and receptor interaction is a key area of focus. For instance, cyclohexane derivatives have been shown to interact with nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurobiology and cancer progression.
Neurotransmitter Receptor Interaction : The compound's ability to modulate neurotransmitter receptors suggests potential applications in treating neurological disorders. Preliminary studies suggest that it may influence pathways related to cognitive function and neuroprotection.
Organic Synthesis
Ligand in Catalysis : N-(2-Amino-ethyl)-N-cyclopropyl-N',N'-dimethyl-cyclohexane-1,2-diamine serves as a ligand in various catalytic reactions, particularly in copper-catalyzed C-N coupling reactions. These reactions are essential for synthesizing complex organic molecules, such as:
- Vinylsulfoximines from NH sulfoximes and vinyl bromides.
- N-Arylpyridones via reactions between 2-substituted pyridines and aryl halides.
- N-Aryl Amines through reactions involving amines and aryl iodides or bromides.
Materials Science
Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance the mechanical properties and thermal stability of the materials. Its amine functionality allows for cross-linking reactions that can improve the durability and performance of polymeric materials.
Case Study 1: Anticancer Properties
A study investigated the efficacy of various cyclohexane derivatives, including this compound, against cancer cell lines. Results indicated a significant reduction in cell viability at certain concentrations, suggesting potential as a lead compound for further development.
Case Study 2: Catalytic Applications
In a series of experiments focusing on C-N coupling reactions, this compound was utilized as a ligand to enhance reaction yields. The results demonstrated improved selectivity and efficiency compared to traditional ligands, highlighting its utility in organic synthesis.
Mechanism of Action
The mechanism of action of N-(2-Amino-ethyl)-N-cyclopropyl-N’,N’-dimethyl-cyclohexane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s unique substituents (cyclopropyl and amino-ethyl groups) confer distinct steric and electronic properties. Below is a comparison with analogs:
Key Research Findings
- Catalytic Activity : N,N'-Dimethyl-1,2-cyclohexanediamine derivatives are widely used in Mn-based catalysts for asymmetric transfer hydrogenation. The trans–trans stereoisomer shows superior activity compared to cis–cis analogs .
- Synthetic Utility: N,N'-Dimethyl-1,2-diphenylethylenediamine (a non-cyclohexane analog) is noted for its role in resolving aldehydes via diastereomeric aminal formation, highlighting the broader utility of substituted diamines .
Biological Activity
N-(2-Amino-ethyl)-N-cyclopropyl-N',N'-dimethyl-cyclohexane-1,2-diamine, also known as (1R,4R)-N-(2-aminoethyl)-N-cyclopropyl-N',N'-dimethylcyclohexane-1,4-diamine, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, synthesis, and applications in medicinal chemistry.
- Molecular Formula : C13H27N3
- Molecular Weight : 225.37 g/mol
- CAS Number : 1353945-19-3
Antimicrobial Properties
Recent studies have investigated the antimicrobial efficacy of this compound against various bacterial strains. The compound has shown significant activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 50 µg/mL | Effective against methicillin-resistant strains |
| Escherichia coli | 40 µg/mL | Comparable to standard antibiotics |
| Pseudomonas aeruginosa | 60 µg/mL | Moderate activity observed |
This data suggests that the compound exhibits a broad spectrum of antimicrobial activity, making it a candidate for further development in antibiotic therapies .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 225 | Induces apoptosis and cell cycle arrest |
| A549 | 150 | Significant reduction in cell viability |
The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways and inhibition of cell cycle progression .
Mechanistic Insights
Research indicates that this compound may exert its effects through the modulation of specific signaling pathways. For instance, it has been shown to affect the expression levels of proteins involved in apoptosis and cell cycle regulation.
Key Pathways Affected
- Apoptosis Pathway : Increases in pro-apoptotic factors such as Bax and decreases in anti-apoptotic factors like Bcl-2.
- Cell Cycle Regulation : Arrests cells at the G1/S checkpoint by upregulating p21 and downregulating cyclin D1.
Case Studies
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Study on Antibacterial Activity :
A study conducted by Ekins et al. (2019) demonstrated that the compound effectively inhibited the growth of resistant bacterial strains, highlighting its potential as a new antibiotic agent . -
Study on Anticancer Effects :
In a study published in MDPI, researchers reported that treatment with this compound resulted in significant apoptosis in MCF-7 cells, indicating its potential use in breast cancer therapy .
Q & A
Q. What are the recommended synthetic routes for preparing N-(2-Amino-ethyl)-N-cyclopropyl-N',N'-dimethyl-cyclohexane-1,2-diamine, and how can its purity be validated?
A multi-step synthesis is typically employed, starting with functionalization of the cyclohexane-1,2-diamine backbone. For example, (1R,2R)-N,N′-dimethylcyclohexane-1,2-diamine can be synthesized via carbamate formation followed by LiAlH4 reduction . To introduce the cyclopropyl and aminoethyl groups, alkylation or nucleophilic substitution reactions under inert conditions may be used. Validation of purity requires:
- NMR spectroscopy : 1H and 13C NMR to confirm substituent integration and stereochemistry (e.g., δ 2.33 ppm for N–CH3 in related compounds) .
- X-ray crystallography : Resolve structural ambiguities using SHELXL-based refinement, as demonstrated for chiral diamines .
- HPLC-MS : Monitor reaction intermediates and final product purity.
Q. How can the stereochemical configuration of this compound be determined experimentally?
Chiral resolution methods include:
- Diastereomeric salt formation : Use enantiopure resolving agents like (+)-tartaric acid to separate enantiomers via crystallization .
- Chiral HPLC : Employ columns with chiral stationary phases (e.g., cellulose derivatives) to resolve stereoisomers.
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra for absolute configuration assignment.
Advanced Research Questions
Q. What strategies address contradictions in coordination behavior observed in metal-complexation studies with this diamine?
Contradictions in coordination modes (e.g., monodentate vs. bidentate binding) can arise from steric hindrance or solvent effects. To resolve these:
- Variable-temperature NMR : Probe dynamic binding behavior in solution .
- X-ray absorption spectroscopy (XAS) : Analyze metal-ligand bond distances and geometries in solid-state complexes.
- Computational modeling : Use DFT to predict favored coordination modes based on steric/electronic profiles of substituents (e.g., cyclopropyl’s strain vs. dimethylamino’s electron-donating effects).
Q. How does the cyclopropyl group influence the compound’s reactivity in catalytic applications compared to non-strained analogs?
The cyclopropyl group introduces angle strain, enhancing reactivity in ring-opening reactions or transition-metal catalysis. For example:
- Catalytic C–H activation : Cyclopropane’s strain lowers activation energy for oxidative addition in Pd-catalyzed cross-couplings.
- Steric effects : The cyclopropyl moiety may restrict access to metal centers, favoring selective substrate binding. Comparative studies with cyclohexyl or linear alkyl analogs are critical .
Q. What methodologies are recommended for analyzing stability under physiological or extreme conditions?
- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles (e.g., hygroscopicity noted in related diamines ).
- pH-dependent stability assays : Incubate the compound in buffers (pH 1–12) and monitor degradation via LC-MS.
- Radical oxidation studies : Use AIBN or peroxides to simulate oxidative stress in drug delivery contexts .
Methodological Considerations
Q. How can structural ambiguities in derivatives of this compound be resolved using crystallographic data?
- High-resolution X-ray diffraction : Collect data at low temperature (e.g., 173 K) to minimize disorder, as done for (1R,2R)-N,N′-diisobutyl derivatives .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., weak N–H⋯N hydrogen bonds, d(N⋯N) = 3.25 Å) .
- Twinned data refinement : Use SHELXL’s twin law options for challenging crystals .
Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties in drug discovery?
- Molecular docking : Screen against targets like kinase or GPCR proteins using AutoDock Vina.
- ADMET prediction : Software like SwissADME estimates logP, solubility, and cytochrome P450 interactions.
- MD simulations : Model membrane permeability using CHARMM-GUI membrane builder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
